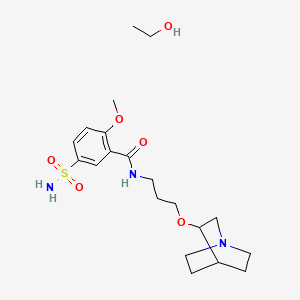

2-Methoxy-N-(3-(3-quinuclidinyloxy)propyl)-5-sulfamoylbenzamide ethanol

Description

2-Methoxy-N-(3-(3-quinuclidinyloxy)propyl)-5-sulfamoylbenzamide ethanol is a benzamide derivative characterized by a methoxy group at position 2, a sulfamoyl group at position 5, and a 3-quinuclidinyloxypropyl chain attached via an amide linkage. The sulfamoyl group enhances solubility and may contribute to enzyme inhibition, while the methoxy group influences steric and electronic properties, modulating receptor binding .

Properties

CAS No. |

62190-16-3 |

|---|---|

Molecular Formula |

C20H33N3O6S |

Molecular Weight |

443.6 g/mol |

IUPAC Name |

N-[3-(1-azabicyclo[2.2.2]octan-3-yloxy)propyl]-2-methoxy-5-sulfamoylbenzamide;ethanol |

InChI |

InChI=1S/C18H27N3O5S.C2H6O/c1-25-16-4-3-14(27(19,23)24)11-15(16)18(22)20-7-2-10-26-17-12-21-8-5-13(17)6-9-21;1-2-3/h3-4,11,13,17H,2,5-10,12H2,1H3,(H,20,22)(H2,19,23,24);3H,2H2,1H3 |

InChI Key |

RPQXLYPVTMZDJO-UHFFFAOYSA-N |

Canonical SMILES |

CCO.COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NCCCOC2CN3CCC2CC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N-(3-(3-quinuclidinyloxy)propyl)-5-sulfamoylbenzamide ethanol typically involves multiple steps, starting with the preparation of the benzamide core. The quinuclidine moiety is then introduced through a series of nucleophilic substitution reactions. The final product is obtained by combining the intermediate compounds under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity, with stringent quality control measures in place to monitor the reaction conditions and product specifications.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-(3-(3-quinuclidinyloxy)propyl)-5-sulfamoylbenzamide ethanol undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-Methoxy-N-(3-(3-quinuclidinyloxy)propyl)-5-sulfamoylbenzamide ethanol has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.

Medicine: Investigated for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-N-(3-(3-quinuclidinyloxy)propyl)-5-sulfamoylbenzamide ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Key Compounds:

2-Methoxy-N-(2-(3-Quinuclidinyl)ethyl)-5-sulfamoylbenzamide Structural Difference: Ethyl linker (vs. propyl in the subject compound). Impact: Shorter alkyl chains may reduce membrane permeability or alter target engagement kinetics .

2-Methoxy-5-methyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide Structural Difference: Morpholine ring (vs. quinuclidinyl) and methyl substitution at position 5 (vs. sulfamoyl). The methyl group may lower enzyme affinity compared to sulfamoyl .

Table 1: Structural and Functional Comparisons

Analogues with Sulfamoyl or Propargyl Modifications

5-Chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide

- Structural Difference : Propargyl group (vs. quinuclidinyloxypropyl) and chlorine substitution.

- Impact : Propargyl’s triple bond introduces metabolic instability but may enhance reactivity in click chemistry applications. Chlorine increases lipophilicity, favoring CNS penetration .

5-Chloro-2-methoxy-N-[4-sulfamoylphenethyl]benzamide

- Structural Difference : Sulfamoylphenethyl (vs. sulfamoyl at position 5).

- Impact : The sulfamoyl group on the phenethyl side chain may target sulfonamide-sensitive enzymes (e.g., carbonic anhydrase), differing from the subject compound’s direct aromatic sulfamoyl .

Table 2: Hypothetical Activity Profile Based on Structural Analogues

| Property | Subject Compound | 5-Chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide | 2-(3-Amino-5-methoxyphenyl)ethanol |

|---|---|---|---|

| Anticholinergic Potential | High | Low | Low |

| Enzyme Inhibition | Moderate | Moderate | High |

| Metabolic Stability | Moderate | Low (propargyl) | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.